1-Butyl-2-aminofluorene
Description
1-Butyl-2-aminofluorene (C₁₇H₁₉N) is a polycyclic aromatic amine derivative featuring a fluorene backbone substituted with an amino group at the 2-position and a butyl chain at the 1-position. Its molecular structure combines the planar aromatic system of fluorene with the electron-donating amino group and the hydrophobic butyl chain, rendering it valuable in organic synthesis, materials science, and pharmacological research.
Properties
CAS No. |
389104-58-9 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-butyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C17H19N/c1-2-3-7-15-16-11-12-6-4-5-8-13(12)14(16)9-10-17(15)18/h4-6,8-10H,2-3,7,11,18H2,1H3 |
InChI Key |
RSBXQHUCWYJFCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC2=C1CC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-aminofluorene can be synthesized through several methods. One common approach involves the reduction of 2-nitrofluorene to 2-aminofluorene, followed by alkylation with butyl halides. The reduction can be achieved using hydrazine and a hydrogenation catalyst such as palladium, platinum, or nickel .
Industrial Production Methods: In industrial settings, the production of 1-butyl-2-aminofluorene may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-aminofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine and hydrogenation catalysts like palladium are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted fluorenes, such as nitrofluorenes, hydroxylfluorenes, and alkylated fluorenes .
Scientific Research Applications
1-Butyl-2-aminofluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studies have explored its interactions with DNA and its potential mutagenic effects.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-2-aminofluorene involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound is metabolized by enzymes such as prostaglandin H synthase, which activates it to form reactive intermediates that bind to DNA .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Impact: The butyl group in 1-Butyl-2-aminofluorene reduces melting point and increases solubility in organic solvents compared to 2-aminofluorene.
- Positional Isomerism: 9-Butyl-2-aminofluorene exhibits a lower melting point than its 1-butyl counterpart due to reduced steric hindrance in the crystal lattice.
Reactivity and Electronic Properties
- Electron Donation: The amino group enhances electron density in the fluorene ring, making 1-Butyl-2-aminofluorene more reactive in electrophilic substitutions than non-aminated analogs.
- Alkyl Chain Effects : The butyl group stabilizes charge-transfer complexes in organic semiconductors, as demonstrated in recent studies on thin-film transistors (2025).
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